molecular formula C19H13FO B13407397 5-Chrysenemethanol, 7-fluoro- CAS No. 80257-14-3

5-Chrysenemethanol, 7-fluoro-

Katalognummer: B13407397
CAS-Nummer: 80257-14-3
Molekulargewicht: 276.3 g/mol
InChI-Schlüssel: XTCGUSLLQRJJMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chrysenemethanol, 7-fluoro-: is an organic compound with the molecular formula C19H13FO . It features a chrysenemethanol backbone with a fluorine atom substituted at the 7th position. This compound is notable for its aromatic structure, which includes multiple benzene rings, and its primary alcohol functional group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chrysenemethanol, 7-fluoro- can be achieved through various organic synthesis techniques. One common method involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of 5-Chrysenemethanol, 7-fluoro- typically involves large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chrysenemethanol, 7-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the primary alcohol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Chrysenemethanol, 7-fluoro- is unique due to its combination of a complex aromatic structure and the presence of a fluorine atom. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

80257-14-3

Molekularformel

C19H13FO

Molekulargewicht

276.3 g/mol

IUPAC-Name

(7-fluorochrysen-5-yl)methanol

InChI

InChI=1S/C19H13FO/c20-18-7-3-6-15-16-9-8-12-4-1-2-5-14(12)19(16)13(11-21)10-17(15)18/h1-10,21H,11H2

InChI-Schlüssel

XTCGUSLLQRJJMJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=C3C=CC=C4F)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.